3,3-Difluoropentane-1-sulfonamide
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Overview
Description
“3,3-Difluoropentane-1-sulfonamide” is a chemical compound with the molecular formula C5H11F2NO2S . It has a molecular weight of 187.21 . The IUPAC name for this compound is 3,3-difluoropentane-1-sulfonamide .
Molecular Structure Analysis
The molecular structure of 3,3-Difluoropentane-1-sulfonamide consists of a pentane chain with two fluorine atoms attached to the third carbon atom and a sulfonamide group attached to the first carbon atom . The InChI code for this compound is 1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) .
Physical And Chemical Properties Analysis
3,3-Difluoropentane-1-sulfonamide is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.
Scientific Research Applications
Synthesis of Organosulfur Compounds
3,3-Difluoropentane-1-sulfonamide belongs to a class of organosulfur compounds known as sulfonimidates . Sulfonimidates have seen a resurgence in interest due to their potential as intermediates in the synthesis of other important organosulfur compounds . They are particularly useful in the synthesis of sulfonimidamides and sulfoximines .
Precursors for Polymers
Sulfonimidates, including 3,3-Difluoropentane-1-sulfonamide, have been utilized as precursors for polymers . The decomposition of sulfonimidates at elevated temperatures has been used as a novel way to access poly(oxothiazene) polymers .
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This application plays on the lability of sulfonimidates under acidic conditions .
Chiral Templates in Asymmetric Syntheses
The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application that allows for the modification of up to three points of diversity .
Activating Group in Organic Synthesis
The sulfonamide motif, which includes 3,3-Difluoropentane-1-sulfonamide, is used as an activating group in organic synthesis . This application brings together the various advantages of this motif in organic synthesis .
Protecting Group in Organic Synthesis
In addition to being an activating group, the sulfonamide motif is also used as a protecting group in organic synthesis . This allows for the selective reaction of one part of a molecule while other parts are “protected” and remain unreacted .
Mechanism of Action
While the specific mechanism of action for 3,3-Difluoropentane-1-sulfonamide is not available, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase, which is vital in the synthesis of folate . This inhibition prevents the bacteria from synthesizing nucleic acids, thus inhibiting their replication .
Future Directions
While specific future directions for 3,3-Difluoropentane-1-sulfonamide are not available, there is ongoing research into the properties and applications of fluorinated surfactants, which includes compounds like 3,3-Difluoropentane-1-sulfonamide . This research is exploring the unique properties of these compounds and their potential uses in various industries .
properties
IUPAC Name |
3,3-difluoropentane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEPIWPANIXINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCS(=O)(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoropentane-1-sulfonamide |
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